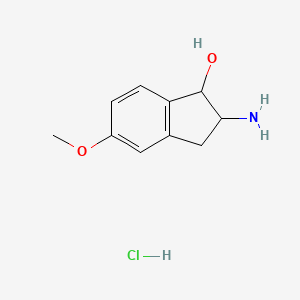

2-Amino-5-methoxy-indan-1-ol hydrochloride

Description

Properties

CAS No. |

6291-49-2 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

2-amino-5-methoxy-2,3-dihydro-1H-inden-1-ol;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12;/h2-4,9-10,12H,5,11H2,1H3;1H |

InChI Key |

VSXPMVPJAHQQDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(C2)N)O.Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 2 Amino 5 Methoxy Indan 1 Ol Hydrochloride

Derivatization at the Amino Group

The primary amino group in 2-amino-5-methoxy-indan-1-ol is a potent nucleophile, making it the principal site for reactions with electrophilic reagents. Common transformations include acylation to form amides, reactions with chloroformates to yield carbamates, sulfonylation to produce sulfonamides, and condensation with carbonyl compounds to form imines.

Formation of Amides (e.g., Diastereomeric Amides)

The primary amine of 2-amino-5-methoxy-indan-1-ol readily undergoes acylation to form stable amide derivatives. This reaction typically involves treating the aminoindanol (B8576300) with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. A base, for example triethylamine (B128534), is commonly added to neutralize the hydrochloric acid byproduct and facilitate the reaction.

Given that the parent molecule contains two stereocenters, reacting it with a chiral, enantiomerically pure acylating agent can produce diastereomeric amides. These diastereomers exhibit different physical properties, such as solubility and melting points, which can facilitate their separation by methods like fractional crystallization or chromatography. This strategy is a well-established method for the resolution of racemic amines. For instance, in a study involving racemic 1-aminoindane derivatives, diastereomeric amides were successfully synthesized and separated by reacting the amine with a chiral acid chloride in the presence of triethylamine in a dichloromethane (B109758) solvent. researchgate.net

A general scheme for this transformation is as follows:

Reactants : 2-Amino-5-methoxy-indan-1-ol, Acyl Chloride/Anhydride

Solvent : Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or similar aprotic solvent

Base : Triethylamine (Et₃N) or Pyridine (B92270)

Product : N-(1-hydroxy-5-methoxy-indan-2-yl)amide

This reaction is versatile and allows for the introduction of a wide array of substituents, depending on the structure of the acylating agent used.

Carbamate (B1207046) Formation

Carbamates, or urethanes, are functional groups that are structurally related to both esters and amides and can be synthesized from the amino group of 2-amino-5-methoxy-indan-1-ol. researchgate.netcihanuniversity.edu.iq Carbamate derivatives are often used as protecting groups for amines in organic synthesis due to their stability and the relative ease with which they can be cleaved under specific conditions. cihanuniversity.edu.iq

Several methods can be employed for carbamate formation:

Reaction with Chloroformates : The most common method involves the reaction of the amine with an alkyl or aryl chloroformate (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) in the presence of a base. The base neutralizes the HCl generated during the reaction.

Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : To form the widely used tert-butyloxycarbonyl (Boc) protected amine, the aminoindanol is reacted with Boc₂O, often in a solvent like dichloromethane or tetrahydrofuran.

From Carbon Dioxide : Modern methods include the utilization of carbon dioxide (CO₂) as a C1 building block. nih.gov This can involve a three-component coupling of the amine, CO₂, and an alkyl halide, often facilitated by a base like cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.org

The carbamate functionality introduces a degree of conformational restriction and can participate in hydrogen bonding, making it a significant modification in medicinal chemistry. cihanuniversity.edu.iq

Sulfonamide Synthesis

The nucleophilic amino group can react with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. This reaction is analogous to amide formation and is typically carried out in the presence of a base, such as pyridine or aqueous sodium carbonate, to quench the HCl byproduct. bioline.org.br

Research on the synthesis of sulfonamide derivatives from related aminoindanes has demonstrated the viability of this transformation. A study focused on carbonic anhydrase inhibitors successfully synthesized a series of sulfonamides from various aminoindanes and aminotetralins. tandfonline.com For example, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide was prepared, highlighting the reactivity of the amino group on a methoxy-substituted indane core. tandfonline.com The general procedure involves reacting the amine with the desired sulfonyl chloride under basic conditions. tandfonline.comnih.gov

Table 1: Representative Sulfonamide Synthesis with Aminoindane Analogs Data adapted from studies on related aminoindane compounds. tandfonline.com

| Starting Amine | Sulfonyl Chloride | Product | Yield |

| 1-Aminoindane | Methanesulfonyl chloride | N-(Indane-1-yl)methanesulfonamide | 82% |

| 2-Aminoindane | Methanesulfonyl chloride | N-(Indane-2-yl)methanesulfonamide | 80% |

This synthesis provides a pathway to compounds with a distinct chemical profile, as the sulfonamide group is a key functional moiety in a wide range of therapeutic agents. tandfonline.com

Imine and Schiff Base Formation

The primary amino group of 2-amino-5-methoxy-indan-1-ol can undergo condensation with an aldehyde or a ketone to form an imine, also known as a Schiff base. mdpi.com This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is often catalyzed by acid. niscpr.res.in

A systematic study on the formation of Schiff bases from the closely related compound, cis-1-amino-2-indanol, provides significant insight into this process. nih.gov In this research, various stereoisomers of 1-amino-2-indanol (B1258337) were reacted with substituted salicylaldehydes. The reactions were typically conducted by mixing equimolar amounts of the amino alcohol and the aldehyde in absolute ethanol (B145695) at room temperature, leading to the precipitation of the solid Schiff base product. nih.gov This methodology is directly applicable to 2-amino-5-methoxy-indan-1-ol.

Table 2: General Conditions for Schiff Base Formation Based on procedures for the analogous compound 1-amino-2-indanol. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| Aminoindanol | Aldehyde/Ketone | Ethanol | Room Temp. | Imine (Schiff Base) |

The formation of the C=N double bond is reversible, and the stability of the resulting imine can vary depending on the structure of the carbonyl compound used.

Derivatization at the Hydroxyl Group

The secondary hydroxyl group of 2-amino-5-methoxy-indan-1-ol is also available for derivatization, most commonly through esterification. However, because the amino group is generally more nucleophilic than the hydroxyl group, selective derivatization at the oxygen atom often requires the nitrogen to be protected first.

Esterification Reactions

Esterification of the hydroxyl group involves its reaction with a carboxylic acid or, more commonly, a more reactive acid derivative like an acyl chloride or anhydride.

A plausible synthetic route for selective O-acylation would be a two-step process:

N-Protection : The amino group is first protected, for example, by converting it into a carbamate (e.g., Boc-carbamate) or an amide. This temporarily deactivates the nucleophilicity of the nitrogen.

O-Acylation : The N-protected intermediate is then reacted with an acylating agent (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (like pyridine or triethylamine) to form the ester at the hydroxyl position.

Subsequent removal of the nitrogen-protecting group would yield the O-acylated aminoindanol. The selective esterification of an alcohol in the presence of a more nucleophilic amine is a known chemical challenge. nih.gov However, studies on the related cis-1-aminoindan-2-ol have shown that its derivatives can be used as chiral auxiliaries, where O-acylation with reagents like acryloyl chloride is a key step. nih.gov Alternatively, direct esterification of amino acids and related compounds can sometimes be achieved by reacting them with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride gas or by using reagents like chlorosulfonic acid. sphinxsai.comgoogle.com

Ether Formation (e.g., Methoxylation)

The secondary hydroxyl group at the C-1 position of the indane scaffold is a prime site for etherification reactions. Standard methods, such as the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl groups. This reaction typically involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate, which then undergoes nucleophilic substitution with an appropriate alkyl halide.

Given the presence of a vicinal amino group, N-protection (for example, as a carbamate or amide) is often a prerequisite to prevent competing N-alkylation and other side reactions. The choice of protecting group and reaction conditions is critical to ensure selective O-alkylation. The methoxy (B1213986) group on the aromatic ring is generally stable under these conditions. While specific literature examples for the O-alkylation of 2-amino-5-methoxy-indan-1-ol are not prevalent, the principles of ether synthesis in polyfunctional molecules are well-established.

| Reactant | Reagents | Product | Reaction Type |

| N-Protected 2-Amino-5-methoxy-indan-1-ol | 1. NaH2. CH₃I | N-Protected 2-Amino-1,5-dimethoxy-indan | Williamson Ether Synthesis |

| N-Protected 2-Amino-5-methoxy-indan-1-ol | 1. NaH2. BnBr | N-Protected 2-Amino-1-(benzyloxy)-5-methoxy-indan | O-Benzylation |

Functionalization of the Indane Ring System

The benzene (B151609) ring of the indane system, activated by the electron-donating methoxy group at C-5, is susceptible to electrophilic aromatic substitution. The methoxy group acts as an ortho, para-director, making the C-4 and C-6 positions the most likely sites for substitution. The C-7 position is also activated but is generally less reactive due to steric hindrance from the fused aliphatic ring.

Halogenation (e.g., Bromination, Iodination)

Electrophilic halogenation can introduce bromine or iodine atoms onto the aromatic ring. Direct bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a mild Lewis acid. The regioselectivity is controlled by the activating methoxy group, leading primarily to substitution at the C-4 or C-6 positions. Iodination can be accomplished with reagents like N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. Again, protection of the amino group is advisable to prevent oxidation or other side reactions under the halogenating conditions.

| Starting Material | Reagents | Probable Major Products | Reaction Type |

| N-Protected 2-Amino-5-methoxy-indan-1-ol | NBS, CCl₄ | N-Protected 2-Amino-4-bromo-5-methoxy-indan-1-ol | Electrophilic Bromination |

| N-Protected 2-Amino-5-methoxy-indan-1-ol | NIS, CH₃CN | N-Protected 2-Amino-4-iodo-5-methoxy-indan-1-ol | Electrophilic Iodination |

Alkoxylation and Demethylation

The 5-methoxy group can be cleaved to yield the corresponding phenol (B47542) (5-hydroxy derivative). This demethylation is typically achieved using strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃), or with strong protic acids such as hydrobromic acid (HBr). A study on the selective demethylation of the 5-methoxyl group in flavanones using anhydrous aluminum chloride in an ether solvent demonstrates a convenient method that could be applicable to 5-methoxyindane systems. ias.ac.in The resulting phenol provides a new handle for further functionalization, such as re-alkylation with different alkyl groups to generate novel ethers.

| Transformation | Reagents | Product |

| Demethylation | BBr₃, CH₂Cl₂ | 2-Amino-5-hydroxy-indan-1-ol |

| Demethylation | AlCl₃, Ether | 2-Amino-5-hydroxy-indan-1-ol |

| Alkoxylation (of resulting phenol) | K₂CO₃, R-X | 2-Amino-5-(alkoxy)-indan-1-ol |

Nitration and Reduction of Nitro Groups

Nitration of the aromatic ring introduces a nitro (-NO₂) group, a versatile functional group that can be subsequently reduced to an amine. The reaction is typically performed with a mixture of nitric acid and sulfuric acid. Due to the activating nature of the methoxy group, conditions must be carefully controlled to avoid over-nitration or oxidative degradation. The amino and hydroxyl groups must be protected prior to nitration. The nitro group is expected to add at the C-4 or C-6 position.

The resulting nitro-indanol derivative can then be reduced to the corresponding amino-indanol. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with metals in acidic media (e.g., SnCl₂ in HCl), are effective for converting the aromatic nitro group to a primary amine. This provides a route to di-amino substituted indanol derivatives.

| Step | Reagents | Intermediate/Product | Reaction Type |

| 1. Nitration | HNO₃, H₂SO₄ (on protected substrate) | N-Protected 2-Amino-5-methoxy-4-nitro-indan-1-ol | Electrophilic Nitration |

| 2. Reduction | H₂, Pd/C or SnCl₂, HCl | 4,2-Diamino-5-methoxy-indan-1-ol (after deprotection) | Nitro Group Reduction |

Intramolecular Cyclization Reactions (e.g., Oxazoline (B21484) Formation)

The cis-1,2-amino alcohol arrangement in 2-amino-5-methoxy-indan-1-ol is an ideal precursor for intramolecular cyclization to form a fused oxazoline ring system. This transformation creates a rigid, tricyclic indano[1,2-d]oxazoline structure. The synthesis of oxazolines from 2-amino alcohols is a well-established and versatile reaction. wikipedia.org

One common method involves the reaction of the amino alcohol with a carboxylic acid or one of its derivatives (such as an acyl chloride or ester). For instance, treatment of the closely related cis-1-amino-2-indanol with an appropriate acylating agent, followed by cyclization, yields the corresponding oxazoline. researchgate.netnih.gov More modern and efficient methods utilize dehydrating agents or catalysts. A recently developed protocol employs triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be formed in situ from the amino alcohol and a carboxylic acid, to generate oxazolines with water as the only byproduct. mdpi.com

This cyclization is highly valuable as the resulting chiral oxazoline moieties are widely used as ligands in asymmetric catalysis. wikipedia.org

| Reactants | Reagents/Conditions | Product | Method |

| 2-Amino-5-methoxy-indan-1-ol + R-COOH | TfOH, DCE, 80 °C | 5-Methoxy-indano[1,2-d]oxazoline derivative | TfOH-promoted Dehydration mdpi.com |

| 2-Amino-5-methoxy-indan-1-ol + R-COCl | Pyridine or Et₃N | 5-Methoxy-indano[1,2-d]oxazoline derivative | Acylation and Cyclization |

| 2-Amino-5-methoxy-indan-1-ol + R-CN | ZnCl₂, PhCl, reflux | 5-Methoxy-indano[1,2-d]oxazoline derivative | Lewis-Acid Catalyzed Cyclization researchgate.net |

Mechanistic Investigations of Reactions Involving 2 Amino 5 Methoxy Indan 1 Ol Hydrochloride and Analogues

Reaction Pathway Elucidation in Complex Syntheses

The synthesis of cis-aminoindanols, including the 5-methoxy derivative, often involves multi-step sequences where the elucidation of the reaction pathway is key to controlling the desired stereochemistry. Common strategies begin from indene (B144670) or indanone derivatives, proceeding through key intermediates where the relative stereochemistry of the amino and hydroxyl groups is established.

One prevalent pathway involves the epoxidation of indene, followed by nucleophilic opening of the epoxide. For instance, the reaction of indene with an epoxidizing agent forms indene oxide. Subsequent treatment with an amine source, like ammonia, opens the epoxide to yield a trans-aminoindanol. This intermediate then requires an inversion of stereochemistry at one of the centers to achieve the desired cis-configuration. This is often accomplished by converting the hydroxyl group into a good leaving group, followed by an intramolecular SN2 reaction with the amino group, which proceeds through an oxazoline (B21484) intermediate. Acidic hydrolysis then furnishes the cis-amino alcohol. mdpi.comnih.gov

Another well-established route is the Ritter reaction, starting from indene oxide. In the presence of a strong acid and a nitrile (e.g., acetonitrile), the epoxide is activated and undergoes nucleophilic attack by the nitrile, forming a nitrilium ion intermediate. This intermediate is then trapped by water, and subsequent hydrolysis yields the cis-amino alcohol. The mechanism of the Ritter reaction on indene oxide is proposed to proceed in a way that controls the cis-stereochemistry, potentially through the formation of a cyclic sulfate (B86663) intermediate when sulfuric acid is used, which directs the nucleophilic attack of the nitrile. mdpi.com

A third approach involves the reduction of a 2-hydroxy-1-indanone oxime. The stereoselective reduction of the oxime can be influenced by the directing effect of the adjacent hydroxyl group, leading to the preferential formation of the cis-amino alcohol. For example, reduction of an α-hydroxy oxime-ether derived from indan-1-one with borane-THF complex has been shown to produce a majority of the cis-aminoindanol. nih.gov

The presence of a methoxy (B1213986) group at the 5-position, as in 2-Amino-5-methoxy-indan-1-ol, is not expected to fundamentally alter these reaction pathways. However, its electron-donating nature can influence the rates of reactions involving electrophilic attack on the aromatic ring and may subtly affect the stability of carbocationic intermediates that could arise in certain synthetic steps.

Stereochemical Control Mechanisms and Rational Design

The rigid bicyclic structure of the aminoindanol (B8576300) core is fundamental to its effectiveness in asymmetric synthesis, both as a chiral auxiliary and as a ligand for metal catalysts. The conformational constraint imposed by the five-membered ring limits the possible transition state geometries, leading to high levels of stereochemical control. nih.gov

As Chiral Auxiliaries:

When covalently attached to a substrate, the aminoindanol moiety directs the approach of a reagent to one face of the molecule. For example, 1-(arylsulfonamido)indan-2-ols have been used as chiral auxiliaries in Diels-Alder reactions. The bulky indanol scaffold effectively shields one face of the dienophile, leading to high endo/exo ratios and diastereoselectivities. nih.gov The predictable stereochemical outcome allows for the rational design of substrates to achieve a desired stereoisomer. The methoxy group, being relatively distant from the reaction center, is unlikely to have a significant steric influence but may affect the electronic properties of the auxiliary.

As Chiral Ligands:

Aminoindanols are precursors to a wide range of chiral ligands, such as those used in asymmetric hydrogenation and reduction reactions. For instance, oxazaborolidine catalysts derived from cis-1-aminoindan-2-ol are highly effective for the enantioselective reduction of ketones. The proposed mechanism involves the formation of a six-membered ring transition state where the ketone coordinates to the boron atom, and the hydride is delivered from the borohydride (B1222165) reagent to one face of the carbonyl group, dictated by the steric hindrance of the indanol ligand. nih.gov

The rational design of these catalysts involves modifying the substituents on the nitrogen and oxygen atoms of the aminoindanol, as well as on the aromatic ring, to fine-tune the steric and electronic properties of the catalyst-substrate complex. The methoxy group in 2-Amino-5-methoxy-indan-1-ol would be one such modification, potentially enhancing the electron-donating ability of the ligand and influencing the catalytic activity of the metal center it coordinates to.

The following table summarizes the diastereoselectivity achieved in Diels-Alder reactions using a chiral auxiliary derived from cis-1-aminoindan-2-ol, illustrating the high degree of stereochemical control.

| Lewis Acid | endo:exo Ratio | endo Diastereoselectivity | Yield (%) |

|---|---|---|---|

| Et2AlCl | >99:1 | 94:6 | 85 |

| Me2AlCl | >99:1 | 96:4 | 88 |

| SnCl4 | >99:1 | 86:14 | 75 |

| TiCl4 | >99:1 | 92:8 | 82 |

Data adapted from studies on cis-1-aminoindan-2-ol derived auxiliaries. nih.gov

Radical Amidation Mechanisms (e.g., Copper-mediated Csp³-H amination)

In a typical copper-catalyzed C(sp³)–H amination, the reaction is believed to proceed through a radical mechanism. The active catalyst, often a copper(I) or copper(II) species, reacts with an aminating agent (e.g., an N-centered radical precursor) to generate a highly reactive copper-nitrene or copper-amido intermediate. This species can then abstract a hydrogen atom from a C(sp³)–H bond of the substrate, generating a carbon-centered radical. Subsequent radical recombination between the carbon radical and the copper-amido species, or a related pathway, leads to the formation of the new C–N bond and regeneration of the copper catalyst.

For intramolecular reactions, such as the formation of nitrogen-containing heterocycles, the regioselectivity is often directed by the proximity of the C–H bond to the nitrogen source within the molecule. In the case of aminoindanol derivatives, the benzylic C–H bonds of the indane core are particularly susceptible to hydrogen atom abstraction due to the stability of the resulting benzylic radical.

Recent advancements have explored photoredox catalysis in conjunction with copper catalysis for C–H amination. In such systems, a photocatalyst, upon irradiation, can initiate the radical process by reducing or oxidizing a precursor to generate the key N-centered radical. This radical then enters the copper-catalytic cycle. For instance, a proposed mechanism for a copper-photocatalyzed intramolecular C–H amination involves the reduction of an N-acyloxy imidate by the excited photocatalyst to form an N-centered radical. This is followed by a 1,5-hydrogen atom transfer (HAT) to generate a benzylic radical, which is then oxidized by the photocatalyst to a carbocation that undergoes cyclization. nih.gov

The electron-donating methoxy group on the aromatic ring of 2-Amino-5-methoxy-indan-1-ol would likely stabilize a benzylic radical intermediate, potentially increasing the rate of the hydrogen atom abstraction step and influencing the regioselectivity of the amination.

Electrophilic Activation and Nucleophilic Attack in Olefin Transformations

Chiral amino alcohols and their derivatives are widely used as ligands in asymmetric transformations of olefins. These reactions often proceed via electrophilic activation of the double bond by a metal-ligand complex, followed by a stereocontrolled nucleophilic attack.

In reactions such as asymmetric aminohydroxylation or dihydroxylation, a chiral ligand, derived from an aminoindanol, coordinates to a metal center (e.g., osmium or copper). This chiral complex then interacts with the olefin, forming a transient intermediate. The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the facial selectivity of the subsequent nucleophilic attack (by water, an amine, or another nucleophile) on the activated olefin.

A proposed general mechanism for the amino-oxygenation of indene, a related olefinic substrate, involves the electrophilic activation of the double bond by a reagent such as a hypervalent iodine compound. This leads to the formation of an intermediate with a reactive electrophilic benzylic position. A nitrogen-containing nucleophile then attacks this position, followed by intramolecular cyclization with an oxygen nucleophile to form the desired product. The stereochemistry of the final product is determined by the trajectory of these nucleophilic attacks. mdpi.com

In the context of catalysis, the role of the 2-Amino-5-methoxy-indan-1-ol hydrochloride would be as a precursor to a chiral ligand. The methoxy group, through its electronic effects, could influence the electrophilicity of the metal center, thereby modulating the rate and selectivity of the olefin activation step.

Hydrogenation Mechanisms and Catalyst Specificity

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, and ligands derived from aminoindanols have been employed in catalysts for the reduction of various functional groups, including ketones, imines, and olefins. The mechanism of these hydrogenations is highly dependent on the metal, the ligand, and the substrate.

For the hydrogenation of ketones and imines catalyzed by ruthenium or rhodium complexes bearing chiral diamine or amino alcohol-derived ligands, the mechanism often involves the formation of a metal-hydride species. The substrate coordinates to the metal center, and the hydride is then transferred to the unsaturated bond in a stereoselective manner. The transition state is believed to be a six-membered ring where the substrate, the metal, and the hydride are arranged in a way that minimizes steric interactions with the chiral ligand.

The catalyst specificity is determined by the precise fit between the substrate and the chiral pocket of the catalyst. The rigid indanol backbone of ligands derived from 2-Amino-5-methoxy-indan-1-ol would provide a well-defined steric environment. The methoxy group could influence the electronic properties of the ligand and its interaction with the metal, thereby affecting the catalyst's activity and selectivity.

The following table presents representative data on the enantioselective reduction of various ketones using a catalyst formed in situ from cis-1-aminoindan-2-ol and borane-methyl sulfide (B99878) complex, highlighting the catalyst's specificity.

| Ketone Substrate | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|

| Acetophenone | 95 | 92 |

| 1-Indanone | >99 | 95 |

| α-Tetralone | >99 | 94 |

| Propiophenone | 90 | 89 |

Data adapted from studies on cis-1-aminoindan-2-ol derived catalysts. nih.gov

Transition State Analysis in Key Synthetic Steps

Detailed transition state analysis, typically performed using computational methods such as Density Functional Theory (DFT), provides profound insights into the origins of selectivity in chemical reactions. For reactions involving chiral aminoindanol derivatives, such analyses can rationalize the observed stereochemical outcomes by comparing the energies of competing transition states.

While specific transition state calculations for reactions involving this compound are not readily found in the literature, studies on analogous systems provide a framework for understanding. For example, in the asymmetric reduction of ketones with oxazaborolidine catalysts derived from amino alcohols, DFT calculations can model the transition state assembly. These models can reveal the key non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst and the substrate that dictate which diastereomeric transition state is lower in energy. fossee.in

For a copper-catalyzed C–H amination, computational studies can help to elucidate the nature of the active copper species (e.g., nitrene vs. amido radical) and the mechanism of C–N bond formation (e.g., radical rebound vs. reductive elimination). By calculating the energy barriers for different possible pathways, the most likely mechanism can be identified.

The presence of the methoxy group in 2-Amino-5-methoxy-indan-1-ol could be incorporated into such computational models. Its electronic effects (mesomeric and inductive) would alter the charge distribution in the molecule and could influence the stability of transition states, particularly those with significant charge separation or radical character. For example, in a reaction involving an electrophilic attack on the aromatic ring, the methoxy group would stabilize a positive charge in the transition state, thereby lowering the activation energy. nih.govresearchgate.net Further computational studies would be necessary to quantify these effects and provide a detailed transition state analysis for reactions specifically involving this compound.

Computational and Theoretical Studies on 2 Amino 5 Methoxy Indan 1 Ol Hydrochloride

Spectroscopic Profile Prediction and Analysis

Computational methods are frequently used to predict and help interpret experimental spectra. This involves simulating the vibrational, magnetic resonance, and electronic spectra based on the optimized molecular geometry and calculated electronic properties.

Vibrational (FT-IR, Raman) Spectroscopy

Theoretical vibrational analysis can predict the frequencies and intensities of bands in Fourier-Transform Infrared (FT-IR) and Raman spectra. These predictions are invaluable for assigning experimental spectral features to specific molecular motions. While studies combining experimental and theoretical vibrational analysis have been conducted on various complex organic molecules, no such investigation has been published for 2-Amino-5-methoxy-indan-1-ol hydrochloride. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectral Characterization

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict chemical shifts (¹H and ¹³C NMR), which can aid in the assignment of complex experimental spectra. Although experimental NMR data for related indane structures can be found, a theoretical prediction and detailed characterization for this compound are not available. researchgate.net

UV-Visible Absorption Spectroscopy

Time-Dependent DFT (TD-DFT) is the primary method for simulating UV-Visible absorption spectra, providing information about electronic transitions and the wavelengths at which a molecule absorbs light. High-resolution UV spectroscopy has been performed on the parent compound 1-indanol, but a corresponding theoretical and experimental study on this compound is not documented. mpg.de

Tautomerism and Isomerization Studies

Tautomers are structural isomers of chemical compounds that readily interconvert. The study of tautomerism is crucial as the presence of different tautomers can influence a compound's reactivity and biological activity. For 2-Amino-5-methoxy-indan-1-ol, the primary forms of tautomerism to consider would be keto-enol and imine-enamine tautomerism, although the latter is less common for primary amines.

Given the structure of 2-Amino-5-methoxy-indan-1-ol, which contains a hydroxyl group and an amino group on a five-membered ring fused to a benzene (B151609) ring, the most plausible tautomerism would involve the migration of a proton. While keto-enol tautomerism is typically associated with carbonyl compounds, the principles can be extended to understand the potential for proton transfer in this molecule.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate the relative stabilities of potential tautomers and the energy barriers for their interconversion. Such studies would involve geometry optimization of the different tautomeric forms and calculation of their electronic energies. The surrounding solvent can also play a significant role in tautomeric equilibria, and computational models can account for this through implicit or explicit solvent models.

Isomerization in 2-Amino-5-methoxy-indan-1-ol can refer to the interconversion of stereoisomers. The molecule has two chiral centers, at C1 and C2 of the indan ring system. This gives rise to four possible stereoisomers: (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S). The cis and trans relationship between the amino and hydroxyl groups is a key aspect of its stereochemistry. Computational studies can predict the relative stabilities of these diastereomers and the energy barriers for their interconversion, which would likely proceed through a ring-opening or proton-transfer mechanism.

Table 1: Plausible Tautomers of the Indanone Precursor

While 2-Amino-5-methoxy-indan-1-ol itself does not exhibit classical keto-enol tautomerism, its synthetic precursor, 5-methoxy-indan-1-one, does. Computational studies on analogous β-diketones can provide insight into the energetic favorability of such transformations.

| Tautomer | Structure | Relative Stability (Illustrative) |

| Keto form | 5-methoxy-indan-1-one | More stable |

| Enol form | 5-methoxy-1H-inden-1-ol | Less stable |

This table is illustrative and based on the general principles of keto-enol tautomerism.

Intermolecular Interactions and Hydrogen Bonding Analysis

The presence of both a hydroxyl (-OH) and an amino (-NH2) group in this compound makes it a prime candidate for forming a variety of intermolecular and intramolecular hydrogen bonds. These non-covalent interactions are critical in determining the compound's physical properties, crystal packing, and interactions with biological targets.

Computational studies, particularly using methods like DFT, can provide detailed information about the geometry and strength of these hydrogen bonds. A study on the closely related cis-1-amino-2-indanol revealed a competition between intramolecular hydrogen bonding (between the amino and hydroxyl groups) and intermolecular hydrogen bonding with solvent molecules. In the isolated state, an intramolecular O-H···N hydrogen bond is present. However, in a solvent like DMSO, intermolecular hydrogen bonds with the solvent molecules become dominant.

For this compound, the protonated amino group (-NH3+) and the hydroxyl group are both excellent hydrogen bond donors. The methoxy (B1213986) group (-OCH3) and the chloride ion (Cl-) can act as hydrogen bond acceptors.

Potential Hydrogen Bonding Interactions:

Intramolecular: O-H···N (in the free base), O-H···Cl, N-H···O

Intermolecular: O-H···Cl, N-H···Cl, O-H···O, N-H···O

The methoxy group at the 5-position of the indan ring can influence the electronic properties of the aromatic system and, consequently, the acidity of the hydroxyl and amino protons, thereby modulating the strength of the hydrogen bonds. Computational analysis of the electron density, such as through Atoms in Molecules (AIM) theory, can quantify the strength of these interactions.

Table 2: Calculated Hydrogen Bond Parameters for a Model System (cis-1-amino-2-indanol)

| Interaction | Bond Length (Å) | Bond Angle (°) | Calculated Energy (kcal/mol) |

| Intramolecular O-H···N | ~2.1 | ~150 | -3 to -5 |

| Intermolecular O-H···O(solvent) | ~1.8 | ~170 | -5 to -8 |

| Intermolecular N-H···O(solvent) | ~1.9 | ~165 | -4 to -7 |

Data is analogous and based on computational studies of similar amino alcohols. The exact values for this compound may differ.

Reaction Energetics and Computational Modeling of Mechanisms

Computational modeling is an invaluable tool for elucidating reaction mechanisms and calculating the associated energy changes. For 2-Amino-5-methoxy-indan-1-ol, several types of reactions could be computationally investigated to understand its chemical behavior.

Dehydration Reactions: Amino alcohols can undergo dehydration reactions, particularly under acidic conditions. Computational studies can model the reaction pathway for the elimination of water to form an enamine or an imine, depending on the reaction conditions. These calculations would involve locating the transition state for the reaction and determining the activation energy, providing insights into the reaction kinetics. The methoxy group, being an electron-donating group, can influence the stability of carbocation intermediates that may be formed during the reaction.

Cyclization Reactions: The bifunctional nature of 2-Amino-5-methoxy-indan-1-ol allows for the possibility of intramolecular cyclization reactions to form, for example, oxazolidine derivatives. Computational modeling can be used to explore the feasibility of such reactions by calculating the reaction energies and activation barriers. Different stereoisomers may exhibit different propensities for cyclization due to steric and electronic factors, which can be quantified through computational analysis.

Oxidation Reactions: The alcohol and amine functionalities are susceptible to oxidation. Theoretical studies can model the oxidation of the hydroxyl group to a ketone or the amino group to a nitro or imine functionality. By calculating the reaction energetics for different oxidizing agents, it is possible to predict the most likely oxidation products.

Table 3: Illustrative Calculated Reaction Energetics for a Generic Amino Alcohol Reaction

| Reaction Type | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Dehydration | Amino Alcohol + H+ | Enamine/Imine + H2O | 20-30 | 5-10 (endothermic) |

| Cyclization | Amino Alcohol | Oxazolidine | 15-25 | -5 to -10 (exothermic) |

These values are illustrative and represent typical ranges for such reactions. Specific calculations for this compound are required for accurate predictions.

Computational studies provide a theoretical framework to understand the chemical behavior of this compound at a molecular level. While direct computational data for this specific molecule is limited in the public domain, analogies drawn from structurally related compounds provide a solid foundation for predicting its properties and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-methoxy-indan-1-ol hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via reductive amination of 5-methoxy-indan-1-one using ammonia or ammonium chloride under hydrogenation conditions. Purity (>95%) is achieved through recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Key peaks include methoxy singlet (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.0 ppm). The indan ring’s protons show distinct coupling patterns (e.g., geminal protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry (ESI-MS) : Expect [M+H]+ at m/z 199.68 (free base) and [M+Cl]− at m/z 235.63 for the hydrochloride form .

- IR Spectroscopy : Confirm N-H stretch (~3300 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer : The compound is soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). Stability tests indicate decomposition at >100°C; store at 2–8°C under inert gas (argon) to prevent oxidation. Use freshly prepared solutions for biological assays to avoid hydrolysis .

Advanced Research Questions

Q. How to resolve enantiomeric impurities in this compound, and what chiral methods validate purity?

- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20, 1 mL/min) to separate enantiomers. Confirm enantiomeric excess (ee) via circular dichroism (CD) at 220–250 nm. Computational modeling (e.g., Gaussian with B3LYP/6-31G*) predicts energy barriers for racemization, guiding synthetic optimization .

Q. What strategies reconcile contradictory bioactivity data across in vitro studies?

- Methodological Answer : Discrepancies in IC50 values (e.g., neuroprotective vs. cytotoxic effects) may arise from assay conditions. Standardize protocols:

- Cell Lines : Use consistent models (e.g., SH-SY5Y for neuroprotection).

- Buffer Systems : Control pH (7.4) and ion strength to avoid precipitation.

- Data Normalization : Include internal controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., Western blot for protein targets) .

Q. How to design in silico models for predicting its pharmacokinetic interactions?

- Methodological Answer :

- ADME Prediction : Use SwissADME to estimate logP (~1.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition (CYP2D6 likely).

- Molecular Docking (AutoDock Vina) : Target serotonin receptors (5-HT1A, PDB ID: 7E2Z) to rationalize neuroactivity. Validate with MD simulations (GROMACS) to assess binding stability .

Q. What are the best practices for scaling up synthesis without compromising yield?

- Methodological Answer : Optimize catalytic hydrogenation (10% Pd/C, 50 psi H2) in a Parr reactor. Monitor exothermicity (<50°C) and use flow chemistry for continuous production. Purity is maintained via fractional crystallization, achieving >90% yield at 100-g scale .

Safety & Handling

Q. What safety protocols mitigate risks during handling?

- Methodological Answer : Use fume hoods for synthesis (risk of HCl gas release). PPE includes nitrile gloves, lab coats, and safety goggles. Spills are neutralized with sodium bicarbonate and disposed via hazardous waste channels. Acute toxicity (LD50 oral, rat: ~500 mg/kg) necessitates strict inventory tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.